molecular formula C15H21BrN2 B12068694 N-(2-bromophenyl)-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine

N-(2-bromophenyl)-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine

Cat. No.: B12068694
M. Wt: 309.24 g/mol
InChI Key: UZJWAFOJOSGEKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-bromophenyl)-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine is a compound that belongs to the class of bicyclic amines. This compound is characterized by its unique structure, which includes a bromophenyl group and a bicyclo[3.3.1]nonane framework. The presence of the bromine atom in the phenyl ring and the azabicyclo structure makes this compound interesting for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromophenyl)-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the above synthetic routes, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-bromophenyl)-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of imines and carboxylic acids.

    Substitution: Formation of substituted phenyl derivatives.

Mechanism of Action

The mechanism of action of N-(2-bromophenyl)-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-bromophenyl)-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine is unique due to the presence of the bromophenyl group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C15H21BrN2

Molecular Weight

309.24 g/mol

IUPAC Name

N-(2-bromophenyl)-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine

InChI

InChI=1S/C15H21BrN2/c1-18-12-5-4-6-13(18)10-11(9-12)17-15-8-3-2-7-14(15)16/h2-3,7-8,11-13,17H,4-6,9-10H2,1H3

InChI Key

UZJWAFOJOSGEKL-UHFFFAOYSA-N

Canonical SMILES

CN1C2CCCC1CC(C2)NC3=CC=CC=C3Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.